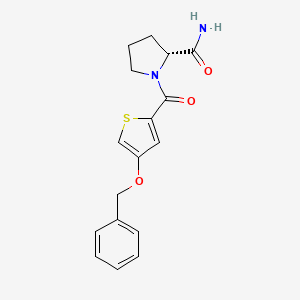![molecular formula C17H22N2O B7358907 2-[4-Amino-2-[3-(2-aminopropyl)phenyl]phenyl]ethanol](/img/structure/B7358907.png)
2-[4-Amino-2-[3-(2-aminopropyl)phenyl]phenyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-Amino-2-[3-(2-aminopropyl)phenyl]phenyl]ethanol, also known as A-366, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in pharmacology and medicinal chemistry. A-366 is a potent and selective inhibitor of lysine-specific demethylase 1A (LSD1), an enzyme that plays a crucial role in gene expression regulation.
Mecanismo De Acción
2-[4-Amino-2-[3-(2-aminopropyl)phenyl]phenyl]ethanol selectively inhibits LSD1, an enzyme that removes methyl groups from histone proteins, which are essential for regulating gene expression. By inhibiting LSD1, this compound prevents the removal of methyl groups from histones, leading to the suppression of gene expression. The compound's ability to selectively target LSD1 is due to its unique chemical structure, which allows it to bind to the enzyme's active site.
Biochemical and Physiological Effects:
This compound has been shown to induce differentiation and apoptosis in cancer cells by suppressing the expression of oncogenes and activating tumor suppressor genes. The compound has also been shown to reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease by modulating the expression of genes involved in inflammation and synaptic plasticity. This compound's antiviral activity is thought to be due to its ability to inhibit viral replication by modulating the expression of host genes involved in viral entry and replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-Amino-2-[3-(2-aminopropyl)phenyl]phenyl]ethanol's selectivity for LSD1 makes it a valuable tool for studying the role of this enzyme in various diseases. The compound's potency and specificity also make it a promising lead compound for the development of new drugs targeting LSD1. However, this compound's limited solubility in water and its potential toxicity at high doses are significant limitations for lab experiments.
Direcciones Futuras
Future research on 2-[4-Amino-2-[3-(2-aminopropyl)phenyl]phenyl]ethanol should focus on improving its pharmacokinetic properties, including solubility and bioavailability, to enhance its therapeutic potential. Additionally, the compound's activity against other LSD1 isoforms and its potential interactions with other enzymes and proteins should be investigated. This compound's antiviral activity also warrants further investigation, particularly in the context of emerging viral infections. Finally, this compound's potential as a tool for epigenetic editing and gene therapy should be explored.
Métodos De Síntesis
2-[4-Amino-2-[3-(2-aminopropyl)phenyl]phenyl]ethanol is synthesized through a multi-step process that involves the reaction of 3-bromoaniline with 3-(2-aminopropyl)phenylboronic acid in the presence of a palladium catalyst to form an intermediate compound. The intermediate is then subjected to a reductive amination reaction with glyoxal to produce this compound.
Aplicaciones Científicas De Investigación
2-[4-Amino-2-[3-(2-aminopropyl)phenyl]phenyl]ethanol has shown promising results in preclinical studies as a potential treatment for various diseases, including cancer, neurodegenerative disorders, and viral infections. The compound's ability to inhibit LSD1 has been shown to induce differentiation and apoptosis in cancer cells, making it a potential anticancer agent. Additionally, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. The compound has also demonstrated antiviral activity against the hepatitis C virus and the human immunodeficiency virus (HIV).
Propiedades
IUPAC Name |
2-[4-amino-2-[3-(2-aminopropyl)phenyl]phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-12(18)9-13-3-2-4-15(10-13)17-11-16(19)6-5-14(17)7-8-20/h2-6,10-12,20H,7-9,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJYPUOIALGOIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C2=C(C=CC(=C2)N)CCO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![propyl 4-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B7358831.png)
![3-[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B7358837.png)
![N-(benzylcarbamoyl)-3-[4-(sulfamoylamino)piperidin-1-yl]propanamide](/img/structure/B7358838.png)

![(2S,4R)-4-hydroxy-1-[3-[(4-nitrobenzoyl)amino]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7358869.png)

![Methyl 4-[(2-tert-butyl-1,3-thiazole-4-carbonyl)amino]-3-hydroxybutanoate](/img/structure/B7358877.png)
![N-[2-[3-(methylsulfamoyl)propylamino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B7358881.png)
![1'-(3-methyl-1,2,4-thiadiazole-5-carbonyl)spiro[3H-chromene-2,3'-piperidine]-4-one](/img/structure/B7358883.png)
![2-[4-Amino-2-[4-(2-amino-1,1-difluoroethyl)phenyl]phenyl]ethanol](/img/structure/B7358896.png)
![2-[3-[5-Amino-2-(2-hydroxyethyl)phenyl]phenyl]-2-(methylamino)ethanol](/img/structure/B7358898.png)
![2-[4-Amino-2-[3-[2-(aminomethyl)butyl]phenyl]phenyl]ethanol](/img/structure/B7358904.png)
![1-hydroxy-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,3-dihydro-2,1-benzoxaborole-6-carboxamide](/img/structure/B7358925.png)